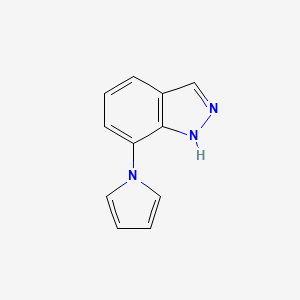

7-(1H-pyrrol-1-yl)-1H-indazole

Description

The Significance of Indazole Heterocycles in Contemporary Drug Discovery

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has become a cornerstone in modern drug discovery. samipubco.comnih.gov Its prominence stems from its versatile chemical nature and its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov

Indazole as a Privileged Structure and Core Pharmacophore

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The indazole nucleus is widely recognized as such a scaffold. samipubco.comnih.govnih.gov This characteristic makes it an invaluable starting point for the design of novel therapeutic agents for a diverse range of diseases. samipubco.com The versatility of the indazole core allows for chemical modifications that can fine-tune a compound's potency, selectivity, and pharmacokinetic properties. samipubco.com

Indazole derivatives have demonstrated a wide range of biological activities, including but not limited to:

Anti-inflammatory nih.govresearchgate.net

Antimicrobial researchgate.netnih.gov

Antiviral (including anti-HIV) nih.govresearchgate.net

Antiarrhythmic nih.govresearchgate.net

Antifungal nih.govresearchgate.net

Vasorelaxant nih.gov

This broad applicability has cemented the status of indazole as a key pharmacophore in the development of new drugs. samipubco.com

Historical Context and Evolution of Indazole-Based Therapeutics

The journey of indazole-based compounds in medicine has been a long and successful one. Since the mid-20th century, numerous drugs containing the indazole moiety have been developed and have reached the market. nih.gov A notable early example is Benzydamine, a non-steroidal anti-inflammatory drug with analgesic properties. wikipedia.org

Over the decades, the understanding of the structure-activity relationships of indazole derivatives has deepened, leading to the development of more targeted and potent therapies. nih.gov This evolution has seen the approval of several indazole-containing drugs for various indications, including cancer and inflammatory disorders. samipubco.com As of recent reviews, at least 43 indazole-based therapeutic agents have been reported in clinical use or trials, a testament to the enduring importance of this scaffold in medicine. nih.govbenthamdirect.com

The Fundamental Role of Pyrrole (B145914) Motifs in Biologically Active Molecules

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is another fundamental building block in the realm of biologically active molecules. atamanchemicals.comscbt.com Its presence in a vast number of natural products and synthetic compounds underscores its significance in medicinal chemistry. nih.govbiolmolchem.com

Pyrrole as a Versatile Building Block in Medicinal Chemistry

Pyrrole and its derivatives are considered crucial building blocks in organic synthesis and drug discovery. atamanchemicals.combiosynce.com The planar structure, conjugated π-system, and the ability of the N-H group to participate in hydrogen bonding make the pyrrole motif highly versatile for constructing complex molecular architectures. atamanchemicals.comscbt.com Medicinal chemists utilize pyrrole building blocks to generate large libraries of compounds for screening against various biological targets. biosynce.com The systematic modification of the pyrrole core allows for the exploration of chemical space and the optimization of a compound's biological activity. biosynce.com

Diverse Pharmacological Profiles Associated with Pyrrole Derivatives

The incorporation of the pyrrole motif into a molecule can impart a wide range of pharmacological activities. researchgate.netrsc.org Pyrrole derivatives have been shown to possess numerous therapeutic properties, including:

Anti-inflammatory nih.govnih.gov

Antifungal rsc.orgscispace.com

Antitubercular nih.gov

Enzyme inhibition nih.gov

The diverse biological response profile of pyrrole-containing compounds has made them a subject of intense research to unlock their full therapeutic potential against a multitude of diseases. rsc.orgscispace.com

Rationale for Molecular Hybridization of Indazole and Pyrrole Scaffolds

The strategy of molecular hybridization involves the combination of two or more pharmacophoric units into a single molecule. This approach aims to create hybrid compounds that may exhibit improved affinity and efficacy compared to the individual components, or even possess novel biological activities. scitechnol.com

The rationale for hybridizing the indazole and pyrrole scaffolds, as seen in 7-(1H-pyrrol-1-yl)-1H-indazole, is rooted in the complementary and potent biological activities of each individual heterocycle. By linking the "privileged" indazole core with the versatile pyrrole motif, medicinal chemists aim to:

Enhance Biological Activity: The combination of two known bioactive scaffolds can lead to a synergistic effect, resulting in a hybrid molecule with greater potency than either of the parent structures alone.

Explore New Chemical Space: The creation of novel hybrid molecules expands the available chemical space for drug discovery, offering new avenues for identifying lead compounds with unique therapeutic profiles.

In the context of drug design, the hybridization of indazole and pyrrole has been explored in the development of inhibitors for various biological targets, demonstrating the potential of this strategy. acs.orgmdpi.com The resulting compounds, such as this compound, represent a promising area of research for the discovery of new and effective therapeutic agents.

Scope and Objectives of Academic Inquiry on this compound

The academic and scientific investigation of novel molecules like this compound is typically guided by a set of core objectives aimed at fully understanding the compound's chemical, physical, and biological nature. ijrpr.comfrontiersin.org These research goals provide a systematic framework for evaluating its potential utility, particularly in fields like medicinal chemistry and materials science.

The primary objectives of academic inquiry for this compound include:

Development of Efficient Synthetic Methodologies: A fundamental goal is to establish new and optimized methods for the synthesis of this compound. ijrpr.comfrontiersin.org Research would focus on exploring various synthetic routes starting from available precursors. Key strategies would likely involve the use of 7-substituted indazole building blocks, such as 7-aminoindazole or 7-haloindazoles. tandfonline.comresearchgate.net For instance, an objective would be to successfully apply modern catalytic cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation, between a 7-haloindazole (e.g., 7-iodo-1H-indazole) and pyrrole. researchgate.net Another approach would involve the condensation of 7-aminoindazole with a 1,4-dicarbonyl compound in a Paal-Knorr pyrrole synthesis. tandfonline.comtandfonline.com A significant challenge and a specific research objective would be to overcome the potential steric hindrance at the 7-position, which can complicate reactions and affect yields. tandfonline.comnih.gov

Comprehensive Physicochemical and Structural Characterization: Once synthesized, a crucial objective is the thorough characterization of the compound's identity, purity, and structure. ijrpr.com This involves employing a suite of advanced analytical techniques. centralasianstudies.org Standard methods include Nuclear Magnetic Resonance (¹H and ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the molecular structure and connectivity. tandfonline.com A further objective is the determination of the precise three-dimensional structure, ideally through single-crystal X-ray diffraction. This analysis would reveal key structural parameters, such as the dihedral angle between the indazole and pyrrole ring planes, which is vital for understanding potential molecular interactions and for use in computational modeling studies. nih.gov

Evaluation of Biological and Pharmacological Activities: A major driver for the synthesis of novel indazole derivatives is the exploration of their potential as therapeutic agents. nih.gov A primary objective is to conduct broad biological screening of this compound to identify any significant pharmacological activity. ijrpr.com Given the known bioactivities of related indazoles, screening efforts would logically target areas such as cancer, infectious diseases, and neurological disorders. semanticscholar.orgnih.govtandfonline.com For example, based on studies of other 7-substituted indazoles, one objective could be to assess its inhibitory activity against enzymes like neuronal nitric oxide synthase (nNOS). tandfonline.comnih.gov The overarching goal is to determine if this specific structural arrangement leads to novel or enhanced biological effects compared to other known indazole isomers.

Elucidation of Structure-Activity Relationships (SAR): To understand the connection between the molecule's chemical structure and its biological function, a key objective is to perform structure-activity relationship (SAR) studies. nih.govijrpr.com This involves the planned synthesis and comparative testing of a series of structurally related analogues. For example, researchers might synthesize isomers where the pyrrole ring is attached to other positions of the indazole (e.g., positions 4, 5, or 6) or introduce substituents on either the pyrrole or indazole rings. By comparing the biological activities of these related compounds, researchers can identify the structural features essential for a desired effect. These experimental findings are often combined with computational molecular modeling to predict how the compounds interact with biological targets, providing a rational basis for designing more potent and selective molecules. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-pyrrol-1-yl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-2-7-14(6-1)10-5-3-4-9-8-12-13-11(9)10/h1-8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWATWEMWMSKMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=CC3=C2NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701302387 | |

| Record name | 1H-Indazole, 7-(1H-pyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427460-36-3 | |

| Record name | 1H-Indazole, 7-(1H-pyrrol-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 7-(1H-pyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7 1h Pyrrol 1 Yl 1h Indazole and Its Analogues

Strategies for the Construction of the Indazole Core

The indazole nucleus, a bicyclic aromatic heterocycle, exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable. nih.gov The development of efficient synthetic routes to this scaffold is a significant area of research, driven by the prevalence of indazole-containing compounds in pharmaceuticals like the anti-inflammatory drug Benzydamine and the anticancer agent Niraparib. nih.gov

Cyclization Reactions for 1H-Indazole Scaffold Formation

The formation of the 1H-indazole scaffold is most commonly achieved through cyclization reactions that construct the pyrazole (B372694) ring onto a benzene (B151609) precursor. These methods can be broadly categorized by the type of catalyst or reaction conditions employed.

Transition-metal catalysis has emerged as a powerful tool for constructing complex heterocyclic systems with high efficiency and functional group tolerance. nih.govnih.gov These methods often proceed via C-H bond activation, an atom-economical approach that avoids the need for pre-functionalized starting materials. nih.govresearchgate.net

Rhodium-catalyzed reactions are prominent in this area. For instance, a Rh(III)/Cu(II)-catalyzed sequential C-H bond activation and intramolecular annulation of ethyl benzimidates with nitrosobenzenes provides an efficient route to 1H-indazoles. nih.gov This transformation tolerates a wide array of functional groups on both reaction partners. nih.gov Similarly, Rh(III)-catalyzed double C-H activation of aldehyde phenylhydrazones allows for a C-H/C-H cross-coupling to construct the indazole ring. nih.govresearchgate.net Other rhodium-catalyzed approaches involve the reaction of azobenzenes with alkenes or the use of anthranils as an aminating reagent. nih.govmdpi.com

Palladium and copper catalysts are also widely used. Copper(I) oxide can mediate the cyclization of o-haloaryl N-tosylhydrazones. nih.govnih.gov Intramolecular Ullmann-type reactions, which are copper-mediated, provide a scalable approach for forming the indazole core from hydrazones. thieme-connect.com Synergistic cobalt and copper catalytic systems have also been developed for C-H activation/amination pathways to afford 1H-indazoles. nih.gov

| Catalyst System | Starting Materials | Key Features & Conditions | Yield Range | Ref |

| Rh(III)/Cu(II) | Ethyl benzimidates and nitrosobenzenes | Sequential C-H activation and intramolecular annulation; PhCF3 solvent, 80 °C. | Moderate to High | nih.gov |

| [Cp*RhCl2]2 / Cu(OAc)2 | Azobenzenes and alkenes | C-H functionalization and cyclization; DCE solvent. | Good to Excellent | mdpi.com |

| Rh(III) catalyst | Aldehyde phenylhydrazones | Double C-H activation and C-H/C-H cross-coupling. | Moderate to Good | nih.gov |

| Cu2O | o-Haloaryl N-sulfonylhydrazones | Thermo-induced isomerization and cyclization. | Good | nih.gov |

| Co(III)/Cu(II) | Various substrates | C-H activation and amination. | Good to Excellent | nih.gov |

To circumvent the cost and potential toxicity associated with transition metals, a variety of metal-free synthetic protocols have been developed. iosrjournals.org These methods often rely on the use of hypervalent iodine reagents or other oxidants to facilitate intramolecular C-H amination.

One prominent method involves the iodobenzene-catalyzed intramolecular C-H amination of hydrazones, using Oxone as a stable and inexpensive oxidant. iosrjournals.orgresearchgate.net This reaction proceeds under mild conditions and affords N-aryl substituted 1H-indazoles in good yields. iosrjournals.org Similarly, [bis-(trifluoroacetoxy)iodo]benzene (PIFA) can be used as an oxidant to mediate the direct aryl C-H amination of arylhydrazones, providing a straightforward route to the 1H-indazole core with good functional group compatibility. nih.gov

Another practical, metal-free approach involves the synthesis of 1H-indazoles from o-aminobenzoximes. nih.gov This method uses methanesulfonyl chloride and triethylamine (B128534) to selectively activate the oxime in the presence of the amino group, leading to cyclization under very mild conditions. nih.gov

| Reagent/Condition | Starting Materials | Reaction Type | Yield Range | Ref |

| Iodobenzene / Oxone | Hydrazones | Catalytic oxidative C-H amination. | Moderate to Good | iosrjournals.org |

| PIFA | Arylhydrazones | Oxidative direct aryl C-H amination. | Good | nih.gov |

| Ag(I) salts | Arylhydrazones | Silver-mediated intramolecular oxidative C-H amination. | Moderate to Good | nih.govacs.org |

| Methanesulfonyl chloride / Et3N | o-Aminobenzoximes | Selective oxime activation and cyclization. | Good to Excellent | nih.gov |

Reductive cyclization offers an alternative pathway to the indazole scaffold, typically starting from ortho-substituted nitroaromatics. These methods are valuable for their different substrate scope and compatibility with various functional groups.

A notable example is the conversion of o-nitro-ketoximes to 1H-indazoles. semanticscholar.org This transformation can be catalyzed by iron carbonyl complexes, such as [Cp*Fe(CO)2]2, using carbon monoxide as the reductant. The reaction proceeds under neutral conditions and is effective for substrates bearing both electron-donating and electron-withdrawing groups. semanticscholar.org Another approach involves the reductive cyclization of ortho-imino-nitrobenzene substrates, which can be generated in situ from the condensation of o-nitrobenzaldehydes and amines. This cyclization is promoted by reagents like tri-n-butylphosphine. organic-chemistry.org

| Reagent/Catalyst | Starting Materials | Reaction Type | Yield Range | Ref |

| [Cp*Fe(CO)2]2 / CO | o-Nitro-ketoximes | Metal-catalyzed reductive cyclization. | 40-85% | semanticscholar.org |

| Tri-n-butylphosphine | o-Imino-nitrobenzenes | Organophosphorus-promoted reductive cyclization. | Good | organic-chemistry.org |

| Hydrosilanes | o-Nitrobenzaldimines | Organophosphorus-mediated deoxygenative N-N bond formation. | Good | nih.gov |

Synthetic Routes to 2H-Indazole Isomers

While the 1H-tautomer is more common, the 2H-indazole isomer is also a valuable scaffold in medicinal chemistry. organic-chemistry.org Specific synthetic strategies have been developed to selectively access this isomer.

A copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) is an efficient method for synthesizing 2H-indazoles. organic-chemistry.orgcaribjscitech.com Copper(I) oxide nanoparticles have also been used as a catalyst for this transformation in green solvents like polyethylene (B3416737) glycol (PEG). organic-chemistry.org Another strategy involves the [3+2] dipolar cycloaddition of arynes and sydnones, which proceeds under mild conditions to give 2H-indazoles in good to excellent yields. organic-chemistry.org

Organophosphorus-mediated reductive cyclization of substituted benzamidines or hydrazones can be used to construct 3-amino-2H-indazoles. nih.gov Additionally, rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes provides a one-step, highly functional group-compatible synthesis of substituted N-aryl-2H-indazoles. nih.gov

Direct Functionalization of Indazole Ring Systems

The functionalization of a pre-formed indazole ring is a key strategy for generating diverse analogues. Direct catalytic functionalization is a powerful and straightforward approach to introduce various substituents onto the indazole core. researchgate.net

Significant research has focused on the regioselective functionalization at the 3-position. chim.it Halogenation, particularly iodination using I2 and KOH, provides 3-iodoindazoles that are versatile intermediates for subsequent metal-catalyzed cross-coupling reactions. chim.it Palladium-catalyzed C-H functionalization of 2H-indazoles at the C3-position can be achieved via an isocyanide insertion strategy, leading to a variety of skeletally diverse scaffolds. acs.org

Direct arylation at various positions of the indazole ring has also been extensively studied. researchgate.net For instance, N-1 arylation can be achieved with high yield using palladium catalysts in the presence of a suitable base. One-pot syntheses have been developed to achieve 1,3-biarylated indazoles through sequential C-3 and N-1 arylation reactions. researchgate.net Beyond arylation, methods for alkylation, acylation, alkenylation, alkynylation, and trifluoromethylation have also been reported, providing a comprehensive toolkit for modifying the indazole scaffold. researchgate.netchim.it

Regioselective N-Alkylation and N-Substitution Strategies

The indazole core possesses two nitrogen atoms (N1 and N2), making regioselective N-alkylation a critical step in the synthesis of its derivatives. The distribution of N1 and N2 alkylated products is influenced by steric and electronic effects of substituents on the indazole ring, the nature of the alkylating agent, and the reaction conditions. beilstein-journals.orgnih.gov

A common strategy for N-alkylation involves the use of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). beilstein-journals.orgbohrium.com Studies have shown that the combination of NaH in THF can favor N1 alkylation for many substituted indazoles. beilstein-journals.orgnih.gov Conversely, the presence of electron-withdrawing groups at the C7 position of the indazole ring, such as nitro (NO2) or methoxycarbonyl (CO2Me), has been shown to direct alkylation towards the N2 position with high selectivity. beilstein-journals.orgnih.govresearchgate.net This selectivity is attributed to the electronic influence of the substituent on the nucleophilicity of the adjacent nitrogen atom.

The choice of alkylating agent also plays a crucial role. Primary alkyl halides and secondary alkyl tosylates have been successfully employed in these reactions, demonstrating the versatility of the methodology. beilstein-journals.orgnih.gov The interplay between the indazole substrate, the base, the solvent, and the electrophile allows for targeted synthesis of either the N1 or N2 regioisomer.

Site-Specific C-Functionalization (e.g., C3-functionalization)

Functionalization of the carbon atoms of the indazole ring, particularly at the C3 position, is another important avenue for creating structural diversity. mdpi.com Direct C-H functionalization at the C3 position of 1H-indazoles can be challenging due to the ring's electronic properties. mdpi.comresearchgate.net However, several methods have been developed to achieve this transformation.

One approach involves the initial halogenation of the C3 position, for instance, through iodination, which then allows for subsequent cross-coupling reactions. mdpi.com N-protection of the indazole, often with a tert-butoxycarbonyl (Boc) group, is typically required for these transformations. mdpi.com

Another strategy is the direct arylation of the C3 position using palladium catalysis. mdpi.com This method avoids the pre-functionalization step of halogenation. For example, palladium acetate (B1210297) (Pd(OAc)2) with a suitable phosphine (B1218219) ligand has been used to catalyze the direct arylation of 1H-indazoles with aryl halides in water, representing a greener chemistry approach. mdpi.comresearchgate.net Metalation strategies, such as regioselective zincation at the C3-position of N1-protected indazoles, followed by Negishi cross-coupling, have also been employed to introduce various aryl and heteroaryl groups. chim.it

Synthesis and Derivatization of the Pyrrole (B145914) Moiety

The pyrrole ring is a fundamental component of 7-(1H-pyrrol-1-yl)-1H-indazole. Its synthesis and subsequent modification are crucial for developing analogues of the parent compound.

Classical and Contemporary Pyrrole Synthetic Routes

A variety of classical methods are available for the synthesis of pyrrole derivatives. beilstein-journals.orgnih.gov These include the Knorr, Paal-Knorr, and Hantzsch pyrrole syntheses. beilstein-journals.orgnih.govwikipedia.org The Paal-Knorr synthesis, for example, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. uctm.edu The Clauson-Kaas synthesis is another widely used method that reacts a primary amine with 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst. beilstein-journals.orgnih.gov

More contemporary approaches often focus on improving efficiency and environmental friendliness. beilstein-journals.org This includes the use of microwave-assisted synthesis, solid-supported reagents, and greener catalysts. beilstein-journals.orgorganic-chemistry.org For instance, iron(III) chloride has been used as a catalyst for the Paal-Knorr condensation in water, offering a mild and environmentally benign protocol. organic-chemistry.org

Functional Group Interconversions on Pyrrole Scaffolds

Once the pyrrole ring is formed, it can be further functionalized. The pyrrole nucleus is electron-rich and readily undergoes electrophilic substitution reactions. These reactions, such as halogenation, nitration, and acylation, typically occur at the C2 and C5 positions.

Functional group interconversions can also be used to modify existing substituents on the pyrrole ring. For instance, a carboxyl group can be converted to an amide, or a nitro group can be reduced to an amine, which can then be further derivatized. C-H bond functionalization is a modern strategy for introducing new groups onto the pyrrole scaffold. rsc.org These diverse synthetic transformations allow for the creation of a wide array of pyrrole-based structures for incorporation into more complex molecules like this compound. nih.govmdpi.com

Advanced Coupling and Linker Formation for this compound

The formation of the bond between the pyrrole and indazole moieties is a key step in the synthesis of the target compound. Advanced coupling reactions are instrumental in achieving this linkage efficiently.

Carbon-Carbon Bond Formation: Suzuki Cross-Coupling for Pyrrolyl-Indazole Linkage

The Suzuki cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. nih.govresearchgate.netresearchgate.net It is particularly well-suited for linking two heteroaromatic rings, such as pyrrole and indazole. nih.govresearchgate.net This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or ester, with a halide or triflate in the presence of a palladium catalyst and a base. youtube.com

In the context of synthesizing pyrrolyl-indazoles, this could involve the reaction of a bromoindazole with a pyrroleboronic acid, or vice versa. nih.govresearchgate.net The choice of catalyst is critical for the success of the reaction. nih.govresearchgate.net Palladium catalysts containing bulky, electron-rich phosphine ligands, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2), have been found to be highly effective for these types of couplings, affording the desired products in good yields and with relatively short reaction times. nih.govresearchgate.net The reaction conditions, including the choice of base (e.g., K2CO3) and solvent (e.g., dimethoxyethane), are also important parameters to optimize. nih.govresearchgate.net The Suzuki coupling is tolerant of a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules. nih.gov

Carbon-Nitrogen Bond Formation Strategies

The formation of the indazole core and the attachment of the pyrrole ring are pivotal steps in the synthesis of this compound and its analogues. These transformations often rely on advanced carbon-nitrogen (C-N) bond-forming reactions.

One prominent strategy involves the intramolecular cyclization of suitably substituted precursors. For instance, the synthesis of 1H-indazoles can be achieved through the palladium-catalyzed intramolecular C-H amination of aminohydrazones. nih.gov Another approach utilizes the reaction of arylhydrazones with iodine in the presence of potassium iodide and sodium acetate, proceeding via a direct aryl C-H amination. nih.gov Furthermore, [bis-(trifluoroacetoxy)iodo]benzene (PIFA) can be employed as an oxidant to facilitate the direct aryl C-H amination of arylhydrazones, yielding 1H-indazoles with good functional group compatibility. nih.gov

Copper-catalyzed reactions also play a crucial role in C-N bond formation for indazole synthesis. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, enables the synthesis of 2H-indazoles through sequential C-N and N-N bond formation. acs.org This method is advantageous as it utilizes readily available starting materials. acs.org Additionally, a copper(II) acetate-mediated N-N bond formation using oxygen as the sole oxidant provides an efficient route to 1H-indazoles from ketimine intermediates, which are derived from o-aminobenzonitriles and organometallic reagents. nih.gov

A tandem reaction sequence involving base-catalyzed carbon-carbon and subsequent nitrogen-nitrogen bond formations can quantitatively convert N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides into 2H-indazole 1-oxides under mild conditions. nih.govacs.orgnih.gov These intermediates can then be deoxygenated to afford the corresponding 2H-indazoles. nih.govacs.org

Table 1: Selected Carbon-Nitrogen Bond Formation Strategies for Indazole Synthesis

| Reaction Type | Key Reagents/Catalysts | Starting Materials | Product | Reference |

|---|---|---|---|---|

| Intramolecular C-H Amination | Palladium catalyst (ligand-free) | Aminohydrazones | 1H-Indazoles | nih.gov |

| Direct Aryl C-H Amination | I2, KI, NaOAc | Diaryl and tert-butyl aryl ketone hydrazones | 1H-Indazoles | nih.gov |

| Direct Aryl C-H Amination | [Bis-(trifluoroacetoxy)iodo]benzene (PIFA) | Arylhydrazones | 1H-Indazoles | nih.gov |

| One-Pot Three-Component Reaction | Copper catalyst, NaN3 | 2-Bromobenzaldehydes, primary amines | 2H-Indazoles | acs.org |

| N-N Bond Formation | Cu(OAc)2, O2 | o-Aminobenzonitriles, organometallic reagents | 1H-Indazoles | nih.gov |

| Tandem C-C and N-N Bond Formation | Base (e.g., DBU) | N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides | 2H-Indazole 1-oxides | nih.govacs.org |

Preparation of Hybrid Indazole-Pyrrole Derivatives via Carboxamide Linkers

The synthesis of hybrid molecules that conjugate indazole and pyrrole moieties through a carboxamide linker has been explored for the development of novel compounds with potential biological activities. nih.gov These synthetic strategies typically involve the coupling of a pre-formed indazole carboxylic acid with a pyrrole-containing amine, or vice versa.

A common approach is the use of standard peptide coupling reagents to facilitate the formation of the amide bond. For instance, an indazole-5- or 6-carboxylic acid can be activated and subsequently reacted with an N-substituted aminopyrrole to yield the desired indazole-pyrrole hybrid. The choice of coupling agents and reaction conditions is crucial to ensure high yields and purity of the final product.

In a study focused on the development of soybean lipoxygenase inhibitors, a series of N-substituted pyrroles conjugated with 5- or 6-indazole moieties through a carboxamide linker were synthesized. nih.gov This research led to the identification of a hit molecule bearing a naphthyl group, which was further optimized by isosteric replacement of the naphthyl ring with quinoline (B57606) moieties. nih.gov This highlights the importance of the carboxamide linker in creating a diverse library of hybrid compounds for biological screening. nih.gov

Table 2: Example of Hybrid Indazole-Pyrrole Carboxamide Synthesis

| Indazole Moiety | Pyrrole Moiety | Linker | Key Reaction | Resulting Compound | Reference |

|---|---|---|---|---|---|

| 5- or 6-Indazole carboxylic acid | N-substituted aminopyrrole | Carboxamide | Amide bond formation (peptide coupling) | Indazole-carboxamide-pyrrole hybrid | nih.gov |

Green Chemistry and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of heterocyclic compounds, including indazoles. These approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

Microwave-Assisted Synthesis of Indazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. semanticscholar.orgnih.gov The application of microwave irradiation has been successfully employed in the synthesis of various indazole derivatives.

For example, the synthesis of indazoles through the condensation reaction of phenylhydrazine (B124118) derivatives with substituted salicylaldehydes, followed by intramolecular cyclization, can be efficiently carried out under microwave irradiation. heteroletters.org This method offers a rapid and clean route to indazoles in moderate to high yields. heteroletters.org Similarly, tetrahydroindazole (B12648868) derivatives have been prepared from 2-acetylcyclohexanone (B32800) and various hydrazines using a focused microwave reactor, which resulted in improved yields and shortened reaction times. nih.gov Microwave heating has also been utilized for the synthesis of indazole acetic acids from 3-amino-3-(2-nitroaryl)propanoic acids. researchgate.net

The use of microwave irradiation is particularly beneficial for functionalization reactions of the indazole core, such as cross-coupling reactions, as it can significantly enhance reaction efficiency and selectivity. semanticscholar.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Indazoles

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Phenylhydrazine + Salicylaldehyde | Several hours | A few minutes | Higher yields, cleaner reaction | heteroletters.org |

| 2-Acetylcyclohexanone + Hydrazines | Not specified | Shorter reaction times | Improved yields | nih.gov |

| Cu-catalyzed N-alkynylation | 24 hours | 30 minutes | Marked improvement | semanticscholar.org |

Eco-Friendly Catalytic Systems and Reaction Conditions

The development of eco-friendly catalytic systems is another cornerstone of green chemistry. This includes the use of biodegradable catalysts, reactions in aqueous media or solvent-free conditions, and the use of recyclable catalysts.

Ionic liquids have been investigated as environmentally friendly catalysts for the synthesis of indazole-related fused heterocyclic systems. nih.gov For instance, triethanolammonium (B1229115) acetate ([TEAH][OAc]) has been shown to be an effective and recyclable catalyst for the one-pot, four-component condensation of aldehydes, hydrazine (B178648) hydrate (B1144303), succinic/phthalic anhydride, and 1,3-dicarbonyl compounds under solvent-free conditions. nih.gov This method provides high yields of the desired products under mild reaction conditions. nih.gov

The use of natural and biodegradable catalysts is also gaining traction. Lemon peel powder has been successfully employed as a green and efficient natural catalyst for the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine hydrate under ultrasound irradiation. researchgate.net

Furthermore, the development of catalytic systems that utilize molecular oxygen as a green oxidant is a significant advancement. mdpi.com Palladium-catalyzed aerobic oxidative cyclization of aliphatic alkenyl amides represents a sustainable method for the synthesis of N-heterocycles. mdpi.com While not directly applied to this compound in the reviewed literature, such principles are applicable to the broader field of heterocyclic synthesis.

Table 4: Examples of Eco-Friendly Catalytic Systems for Indazole Synthesis

| Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Triethanolammonium acetate ([TEAH][OAc]) | One-pot, four-component condensation | Recyclable, solvent-free, mild conditions, high yields | nih.gov |

| Lemon peel powder | Condensation/Cyclization | Natural, biodegradable, efficient, ultrasound irradiation | researchgate.net |

| Benzyltriethylammoniumtetrathiomolybdate-Fe(III) chloride | Multi-step synthesis of indazolones | Ambient temperature, good yield | ajer.org |

Pharmacological and Biological Activities of 7 1h Pyrrol 1 Yl 1h Indazole Analogues

Antineoplastic and Antiproliferative Activities

Derivatives of 7-(1H-pyrrol-1-yl)-1H-indazole exhibit a wide range of anticancer properties, including the inhibition of enzymes crucial for cancer cell proliferation and survival, modulation of hormone receptors, and direct cytotoxic effects on various cancer cell lines.

Inhibition of Key Kinases (e.g., Tyrosine Kinase, PLK4, Pim Kinases, FGFRs, ALK, ERK1/2)

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. brimr.org Indazole-based compounds have been successfully developed as kinase inhibitors.

Pim Kinases: The Pim kinases are a family of serine/threonine kinases involved in signaling pathways fundamental to tumor development. nih.gov A series of 3-(pyrazin-2-yl)-1H-indazole derivatives have been identified as potent, pan-Pim kinase inhibitors, making them attractive targets for cancer therapy. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Deregulation of FGFR signaling is implicated in various cancers. nih.gov A series of 1H-indazol-3-amine derivatives were developed as potent FGFR1 inhibitors. Compound 9d showed excellent enzyme inhibition with an IC50 value of 15.0 nM, and subsequent optimization led to compound 9u , which demonstrated an IC50 of 3.3 nM for FGFR1. nih.gov

ERK1/2: The ERK1/2 signaling pathway is crucial for cell proliferation and survival. Although not directly this compound analogues, related heterocyclic compounds have shown activity. For instance, a phenylacetamide-1H-imidazol-5-one derivative, KIM-161, was found to strongly suppress ERK1/2 signals in leukemia cells.

Table 1: Inhibition of Key Kinases by Indazole Analogues

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| 9d | FGFR1 | 15.0 nih.gov |

| 9u | FGFR1 | 3.3 nih.gov |

Modulation of Estrogen Receptor (ER) Activity (e.g., SERDs)

The estrogen receptor is a key target in the treatment of hormone-responsive cancers, such as certain types of breast cancer. In silico studies using pharmacophore modeling have suggested that some asymmetric hexahydro-2H-indazole structures could be potential inhibitors of the estrogen receptor alpha (ERα). japsonline.com This indicates a potential avenue for developing indazole-based selective estrogen receptor degraders (SERDs) or modulators.

Glucokinase Activation as a Therapeutic Strategy

Glucokinase is a key enzyme that regulates glucose homeostasis and acts as a "glucose sensor". researchgate.net While primarily targeted for type 2 diabetes, glucokinase activators (GKAs) are being explored for their therapeutic potential. researchgate.netresearchgate.net The indazole scaffold has been utilized in the design of such activators. This strategy is relevant to oncology as cancer cells often exhibit altered glucose metabolism (the Warburg effect), and modulating glucokinase could potentially impact cancer cell survival.

Cytotoxicity and Growth Inhibition in Cancer Cell Lines

Analogues based on the indazole and pyrrole (B145914) scaffolds have demonstrated direct cytotoxic effects against a variety of human cancer cell lines.

For example, a structural analog of nocodazole, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative named RDS 60 , significantly inhibited the replication of two human head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com Treatment with 2 μM of RDS 60 for 24 hours was sufficient to induce apoptosis in these cells. mdpi.com

A series of novel curcumin indazole analogs were tested against several cancer cell lines. japsonline.com The results showed moderate cytotoxic activity, with IC50 values ranging from 45.97 to 86.24 µM against MCF-7 (breast cancer) and 27.20 to 58.19 μM against WiDr (colorectal cancer) cells. japsonline.com Notably, compound 3b was the most potent against WiDr cells, with an IC50 of 27.20 µM. japsonline.com

Table 2: Cytotoxicity of Indazole and Pyrrole Analogues in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| 3b | WiDr | Colorectal Carcinoma | 27.20 japsonline.com |

| Curcumin Analogs | WiDr | Colorectal Carcinoma | 27.20 - 58.19 japsonline.com |

| Curcumin Analogs | MCF-7 | Breast Cancer | 45.97 - 86.24 japsonline.com |

| Curcumin Analogs | HeLa | Cervical Cancer | 46.36 - >100 japsonline.com |

| RDS 60 | HNSCC Lines | Head and Neck Squamous Cell Carcinoma | ~2 (for apoptosis induction) mdpi.com |

Anti-inflammatory and Immunomodulatory Effects

The pyrrole and indazole scaffolds are integral to many nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Compounds combining these moieties have shown promising anti-inflammatory and immunomodulatory properties.

Research has demonstrated that pyrrole-containing compounds can modulate key inflammatory pathways. For instance, the pyrrole derivative Compound 3f was shown to mediate its anti-inflammatory effects by significantly reducing serum levels of the pro-inflammatory cytokine TNF-α after repeated administration in a systemic inflammation model. nih.govnih.gov This same compound also caused a significant increase in the anti-inflammatory cytokine TGF-β1, indicating a potent immunomodulatory mechanism. nih.govnih.gov

Studies on indazole derivatives have shown they can inhibit cyclooxygenase-2 (COX-2) and other pro-inflammatory cytokines, contributing to their anti-inflammatory effects. researchgate.net Hybrids of N-substituted pyrrole and indazole have also been synthesized, with some showing a notable reduction in edema in preclinical models. nih.gov

Lipoxygenase (LOX) Enzyme Inhibition

Lipoxygenases (LOXs) are enzymes that produce pro-inflammatory mediators like leukotrienes from arachidonic acid. researchgate.netnih.gov The inhibition of these enzymes is a key strategy for treating inflammatory diseases. nih.gov Research into new LOX inhibitors has included the synthesis of indazole carboxamides linked to N-substituted pyrrole derivatives. researchgate.net In one study, a series of these compounds were evaluated for their in vitro inhibition of soybean 15-LOX, with several compounds demonstrating potent activity, with IC50 values as low as 17.43 µM. researchgate.net

Nitric Oxide Synthase (NOS) Inhibition

Indazole derivatives have been identified as inhibitors of nitric oxide synthase (NOS). For instance, 7-nitro-1H-indazole is a known inhibitor of this enzyme. nih.gov The chemical structure of 7-nitro-1H-indazole features an intramolecular hydrogen bond between an oxygen atom of the nitro group and the NH group of the indazole ring. nih.gov The indazole moiety is considered a key structural feature for a variety of biological activities, including the selective inhibition of nitric oxide synthase (NOS). caribjscitech.com The development of NOS inhibitors is significant as the enzyme is involved in numerous physiological and pathological processes.

Reduction of Carrageenan-Induced Edema

The anti-inflammatory potential of indazole analogues has been evaluated using the carrageenan-induced paw edema model in rats, a standard method for screening acute anti-inflammatory agents. researchgate.net In this model, the injection of carrageenan induces a local, acute, and well-understood inflammatory response characterized by swelling (edema). researchgate.netdovepress.com The efficacy of anti-inflammatory compounds is measured by their ability to reduce this swelling over time.

Studies on certain indazole derivatives have demonstrated a significant reduction in paw edema compared to control groups. For example, one study showed that newly synthesized indazole derivatives exerted a notable anti-inflammatory effect in a dose-dependent manner. The maximum inhibitory effect for some derivatives was observed at 3 hours post-carrageenan administration, which is comparable to the activity of standard anti-inflammatory drugs like indomethacin. dovepress.comnih.gov

Antimicrobial and Antiprotozoal Spectrum

The indazole scaffold is a crucial component in a variety of synthetic compounds that exhibit a wide range of pharmacological activities, including antimicrobial and antiprotozoal effects. nih.gov These derivatives have shown promise against various pathogens, encompassing bacteria, fungi, and protozoa. nih.govresearchgate.net

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Indazole analogues have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov In one study, several indazole derivatives were tested for their minimal inhibitory concentration (MIC) values against various clinical strains, including multidrug-resistant (MDR) isolates.

Specifically, certain indazole compounds showed inhibitory activity against Gram-positive species such as Staphylococcus aureus, Staphylococcus epidermidis, and particularly against strains of Enterococcus faecalis, with MIC values ranging from 64 to 128 µg/mL. nih.gov While some of these compounds were found to be inactive against the tested Gram-negative species, other research into different indazole series has identified compounds with potent activity against diverse bacterial strains, in some cases exceeding the potency of ciprofloxacin. caribjscitech.comnih.gov

Table 1: Antibacterial Activity (MIC in µg/mL) of Selected Indazole Analogues

| Compound/Strain | S. aureus | S. epidermidis | E. faecalis | E. coli | P. aeruginosa |

| Indazole Derivative 2 | >128 | >128 | 64-128 | >128 | >128 |

| Indazole Derivative 3 | >128 | >128 | 64 | >128 | >128 |

| Indazole Derivative 5 | 64-128 | 64 | >128 | >128 | >128 |

Data sourced from a study on new indazole derivatives. Values represent the range of Minimal Inhibitory Concentrations (MIC) observed. nih.gov

Antifungal Activities

The therapeutic potential of indazole derivatives extends to antifungal applications. nih.govnih.govresearchgate.net Research has shown that certain N-methyl-3-aryl indazoles exhibit significant activity against the fungal strain Candida albicans, a common cause of opportunistic infections in humans. nih.gov The structural framework of indazole is a key contributor to its diverse biological properties, making it a scaffold of interest in the development of new antifungal agents.

Antiprotozoal Activity Against Intestinal and Vaginal Pathogens

Indazole derivatives have emerged as potent agents against several medically important protozoa, including the intestinal pathogens Entamoeba histolytica and Giardia intestinalis (also known as Giardia lamblia), and the vaginal pathogen Trichomonas vaginalis. mdpi.com These organisms are responsible for amoebiasis, giardiasis, and trichomoniasis, respectively. mdpi.commdpi.compreprints.org

A study of 2-phenyl-2H-indazole derivatives revealed strong antiprotozoal activity. The biological assays identified specific structural features that enhance this activity, such as the presence of electron-withdrawing groups on the 2-phenyl ring. mdpi.com Several of these compounds displayed potent inhibitory effects, with IC50 values in the nanomolar range, in some cases superior to the standard drug metronidazole. nih.gov

Table 2: Antiprotozoal Activity (IC50 in µM) of a Selected 2-Phenyl-2H-Indazole Derivative

| Compound | E. histolytica | G. intestinalis | T. vaginalis |

| 2-Phenyl-2H-indazole-x-substituent | 0.08 | 0.15 | 0.11 |

Representative data for a highly active compound from a series of 2-phenyl-2H-indazole derivatives, demonstrating potent activity. mdpi.com

Other Noteworthy Pharmacological Applications

The versatile indazole scaffold is the foundation for compounds with a broad array of pharmacological applications beyond antimicrobial and anti-inflammatory effects. nih.govresearchgate.netnih.gov Indazole-based molecules have been successfully developed as potent drugs for various conditions.

Key therapeutic areas include:

Anticancer Activity: Indazole analogues have shown significant cytotoxic activity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and colorectal (WiDr) cancer cells. japsonline.com Several FDA-approved drugs, such as Niraparib (for ovarian cancer) and Axitinib (a tyrosine kinase inhibitor for renal cell carcinoma), feature the indazole core structure. caribjscitech.comnih.gov

Kinase Inhibition: The indazole structure can act as a surrogate for the adenine of ATP, making it a privileged scaffold for designing competitive kinase inhibitors. caribjscitech.com This has led to their application in oncology and for disorders involving protein kinases. nih.gov

Neurological Disorders: Derivatives of indazole are being investigated for their potential to treat neurological conditions by inhibiting enzymes like monoamine oxidase (MAO) and various kinase enzymes. researchgate.net

Anti-HIV and Antiarrhythmic Activities: The broad biological profile of indazole-containing compounds also includes anti-HIV and antiarrhythmic properties. nih.govresearchgate.net

Antiviral Properties, including Anti-HIV Activity

Analogues of this compound have shown notable potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). The core structure is recognized as a promising scaffold for the development of new anti-HIV-1 inhibitors. nih.gov

A series of novel 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives were designed and synthesized, with many exhibiting moderate to potent activities against HIV-1. In particular, certain analogues demonstrated significant anti-HIV-1 activities with EC50 values below 10 μM. For instance, compound 7d showed an EC50 value of 1.65 μM. The mechanism of action for some of these compounds involves the inhibition of HIV-1 integrase (IN), a crucial enzyme for viral replication. mdpi.com

Furthermore, research into 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives, which share structural similarities, has identified compounds with potent anti-HIV-1 activities (EC50 < 5 μM) and a high therapeutic index. mdpi.com These findings underscore the potential of pyrrole-containing scaffolds in the development of new anti-HIV-1 agents.

Beyond HIV, the broader indazole and pyrrole chemical classes have been investigated for activity against other viruses. For example, indazole-containing compounds have shown favorable potency against both influenza A and B viruses. nih.gov Similarly, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogues have been identified as promising antiviral agents against flaviviruses like Zika and dengue virus. mdpi.com

Table 1: Anti-HIV-1 Activity of Selected this compound Analogues and Related Compounds

| Compound Category | Specific Analogues | EC50 (μM) | Target |

| 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates | 7d, 7f, 7i-7j, 8d, 9c | <10 | HIV-1 |

| 7d | 1.65 | HIV-1 | |

| 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-diones | 9g, 15i | <5 | HIV-1 |

Antithrombotic Potential and cGMP Metabolism Modulation

The role of this compound analogues in antithrombotic activity and the modulation of cyclic guanosine monophosphate (cGMP) metabolism is an area of growing interest. cGMP is a key second messenger that mediates physiological effects of nitric oxide (NO) and natriuretic peptides, playing a significant role in the cardiovascular system. nih.gov The balance between cGMP synthesis and its breakdown by phosphodiesterase enzymes determines its local concentrations and downstream signaling. thoracickey.com

While direct studies on this compound's antithrombotic and cGMP modulating effects are limited, the broader class of indazole derivatives has been explored for related cardiovascular activities. The modulation of cGMP synthesis and metabolism is a therapeutic strategy for conditions such as pulmonary hypertension, where reduced NO bioavailability is a factor. thoracickey.com

Neuroprotective and Neurological Disorder Relevance (e.g., Alzheimer's Disease)

Analogues of this compound have demonstrated significant potential in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD). This is largely due to their ability to inhibit key enzymes implicated in the disease's pathology and to exhibit neuroprotective effects.

Several studies have focused on pyrrole-based compounds for their neuroprotective and antioxidant properties. nih.gov For instance, certain pyrrole-containing azomethine compounds have shown low toxicity and strong protective effects in SH-SY5Y neuroblastoma cells at concentrations as low as 1 µM. nih.gov

In the realm of Alzheimer's research, indazole-based compounds have been developed as potent inhibitors of glutaminyl cyclase (QC), an enzyme involved in the formation of toxic pyroglutamate amyloid-β (pE-Aβ). ewha.ac.kr Inhibition of QC has been shown to reduce pE-Aβ levels and improve memory deficits in animal models of AD. ewha.ac.kr

Furthermore, derivatives of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, which incorporate a pyrrole ring, have been synthesized and evaluated as cholinesterase inhibitors for AD treatment. mdpi.com One such derivative, 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, exhibited the highest inhibitory potency with an IC50 value of 6.084 ± 0.26 μM. mdpi.com

Table 2: Neuroprotective and Anti-Alzheimer's Activity of Selected Pyrrole and Indazole Analogues

| Compound Class | Specific Compound | Activity | IC50/EC50 |

| Pyrrole-based azomethines | Compounds 7, 9, 12, 14, 15 | Neuroprotective | Effective at 1 µM |

| Indazole-based QC inhibitors | N-(3-methylindazole-6-yl)-N'-(cyclohexyl)urea | QC Inhibition | 3.2 nM |

| 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones | 7-(3-Chloro-4-fluorophenyl) derivative | Cholinesterase Inhibition | 6.084 ± 0.26 μM |

Antioxidant and Free Radical Scavenging Capabilities

The antioxidant and free radical scavenging properties of this compound analogues are significant aspects of their biological activity. Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in various diseases. mdpi.com

A study on 3-(1H-pyrrol-2-yl)-1H-indazole in rats showed that its administration led to a decrease in the levels of antioxidant vitamins A, E, and C, and selenium, while increasing malondialdehyde (MDA) levels, a marker of lipid peroxidation. nih.gov This suggests that the compound may induce the production of free radicals. nih.gov However, the study also noted an increase in glutathione peroxidase (GSH-Px) activity, an important antioxidant enzyme. nih.gov

In contrast, other research has highlighted the antioxidant potential of various pyrrole and indazole derivatives. For example, a novel group of pyrrole-containing compounds with an azomethine residue has been shown to exhibit antioxidant activities. nih.gov Similarly, N-(6-indazolyl) benzenesulfonamide derivatives have been reported as potent antioxidants in both DPPH and ABTS assays. nih.gov The radical-scavenging properties of some pyrrole-based hydrazides have also been demonstrated. nih.gov

The ability of certain molecules to scavenge free radicals can prevent chain propagation reactions that lead to cellular damage. mdpi.com

Enzyme Inhibition Beyond Specific Kinases (e.g., MAO, AChE)

Derivatives of this compound have been investigated for their ability to inhibit a range of enzymes beyond specific kinases, with significant findings related to monoamine oxidase (MAO) and acetylcholinesterase (AChE).

Monoamine Oxidase (MAO) Inhibition: MAO enzymes are crucial in the metabolism of neurotransmitter amines, and their inhibitors are used in treating neuropsychiatric and neurodegenerative disorders. researchgate.net Several indazole derivatives have been identified as potent and selective inhibitors of MAO-B, with IC50 values in the submicromolar range. researchgate.net For instance, 3-(1H-Pyrrol-1-yl)-2-oxazolidinones, which are pyrrole analogues of the antidepressant toloxatone, have shown potent and selective inhibitory activity against MAO-A. nih.gov Indole (B1671886) derivatives, structurally related to indazole, have also been identified as promising reversible MAO-B inhibitors. nih.gov

Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are a primary treatment for Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain. nih.gov Various pyrrole and indazole-containing compounds have been evaluated for their AChE inhibitory potential. A series of polysubstituted pyrroles were synthesized, with some showing potent and selective AChE inhibition. nih.gov Similarly, 7-azaindole analogues, a nitrogen isostere of indole, have been evaluated as potential cholinesterase inhibitors. researchgate.net

Table 3: Enzyme Inhibitory Activity of Selected Pyrrole and Indazole Analogues

| Compound Class | Target Enzyme | Key Findings |

| C5- and C6-substituted indazoles | MAO-B | Submicromolar IC50 values |

| 3-(1H-Pyrrol-1-yl)-2-oxazolidinones | MAO-A | Potent and selective inhibition |

| Polysubstituted pyrroles | AChE | Selective inhibition with no significant BChE inhibition |

| 7-Azaindole analogues | AChE, BChE | Inhibitory potential identified |

Structure Activity Relationship Sar Studies of 7 1h Pyrrol 1 Yl 1h Indazole Derivatives

Systematic Investigation of Substituent Effects on the Indazole Ring

The indazole core, a bicyclic aromatic system, offers multiple positions for chemical modification, each playing a distinct role in the molecule's interaction with biological targets. Understanding the influence of substituents on this ring is paramount for optimizing pharmacological properties.

Positional and Electronic Influence of N-Substituents (N1, N2)

The two nitrogen atoms of the indazole ring, N1 and N2, provide key points for substitution that can significantly impact a compound's activity. The position of N-alkylation is a critical determinant of biological effect. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov

Studies on various indazole derivatives have shown that the nature of the substituent at the N1 position can have a more pronounced effect on potency compared to substitutions at other positions. The electronic properties of these N-substituents, whether they are electron-donating or electron-withdrawing, can alter the electron density of the indazole ring system, thereby influencing its binding affinity to target proteins. For instance, in a series of indazole-based kinase inhibitors, the introduction of specific alkyl or aryl groups at the N1 position led to a significant enhancement of inhibitory activity.

The regioselectivity of N-alkylation, favoring either the N1 or N2 position, can be influenced by the steric and electronic nature of substituents already present on the indazole ring. For example, the presence of electron-withdrawing groups at the C7 position of the indazole ring has been shown to direct alkylation towards the N2 position. researchgate.net

Role of Substituents at Carbon Positions (C3, C5, C6, C7) on Biological Efficacy

Modifications at the carbon atoms of the indazole ring (C3, C5, C6, and C7) are crucial for fine-tuning the biological activity of 7-(1H-pyrrol-1-yl)-1H-indazole derivatives.

The C3 position is a common site for introducing diversity into the indazole scaffold. The introduction of various functional groups at this position can lead to direct interactions with the active site of a target enzyme or receptor. For instance, in the context of kinase inhibitors, a substituent at the C3 position can form critical hydrogen bonds with the hinge region of the kinase. mdpi.com

Substituents at the C5 and C6 positions often extend into solvent-exposed regions of a binding pocket. Modifications at these positions can be leveraged to improve physicochemical properties such as solubility and metabolic stability. In a study of 1H-indazole-3-amine derivatives, the introduction of different substituted aromatic groups at the C5 position was explored to enhance interactions with kinase targets. mdpi.com The nature of the substituent at C5, such as the presence of fluorine atoms, was found to significantly affect the anti-proliferative activity of these compounds against various cancer cell lines. mdpi.com

The C7 position , being adjacent to the pyrrole (B145914) ring in the parent scaffold, presents a unique opportunity for modulation. In a study of 7-substituted-indazoles as nitric oxide synthase (NOS) inhibitors, various functional groups were introduced at this position. For example, 1H-indazole-7-carbonitrile was found to be a potent inhibitor, demonstrating a preference for constitutive NOS over inducible NOS. nih.gov Further substitution at the C3 position of this 7-substituted indazole enhanced the inhibitory effects tenfold, highlighting the synergistic interplay between different positions on the indazole ring. nih.gov

The following table summarizes the inhibitory effects of some 7-substituted indazole derivatives on nitric oxide synthases.

| Compound | Substituent at C7 | nNOS IC50 (µM) | iNOS IC50 (µM) |

| 1 | -NO2 | 0.4 | 10 |

| 2 | -CN | 0.5 | >100 |

| 3 | -CONH2 | 2.5 | 50 |

| 4 | -Br | >100 | >100 |

Data sourced from a study on nitric oxide synthase inhibitors. nih.gov

Impact of Halogenation (e.g., Fluorination) on Pharmacological Profile

The introduction of halogen atoms, particularly fluorine, is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity.

In the context of this compound derivatives, the strategic placement of fluorine atoms on the indazole ring can lead to improved biological activity. For example, the presence of fluorine substituents on the phenyl ring at the C5 position of 1H-indazole-3-amine derivatives was shown to be important for their antitumor activity. mdpi.com Specifically, a 3,5-difluoro substituent resulted in greater potency compared to mono-fluoro or other substituents. mdpi.com Fluorine atoms can alter the electronic properties of the aromatic ring and can also participate in favorable interactions with the target protein, such as forming hydrogen bonds or halogen bonds.

Structure-Activity Relationships of Pyrrole Ring Modifications

The pyrrole moiety attached at the C7 position of the indazole ring is another key area for structural modification to optimize biological activity.

Substituent Effects on the Pyrrole Moiety and their Correlation with Biological Potency

While specific SAR studies on the pyrrole ring of this compound are not extensively documented in the public domain, general principles of pyrrole chemistry and SAR from other pyrrole-containing bioactive molecules can provide valuable insights. For instance, in a series of 1H-pyrrole-3-carbonitrile derivatives acting as STING receptor agonists, the introduction of various substituents on an aniline (B41778) ring attached to the pyrrole moiety led to the discovery of compounds with potent activity. researchgate.net This highlights the importance of exploring substitutions on groups attached to the pyrrole ring.

Conformational Dynamics and Bioisosteric Replacements in Lead Optimization

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. Furthermore, replacing parts of a molecule with other chemical groups that have similar physical or chemical properties (bioisosteric replacement) is a powerful tool in lead optimization.

Bioisosteric replacement can be employed to improve a compound's properties, such as potency, selectivity, and pharmacokinetic profile. nih.gov For example, the pyrrole ring itself could be replaced with other five-membered heterocycles like furan, thiophene, or pyrazole (B372694) to explore new chemical space and potentially discover derivatives with improved properties. Similarly, functional groups on either the indazole or pyrrole ring can be swapped with their bioisosteres. In a study on 5-substituted-1H-indazoles, the bioisosteric replacement of an amide group with a 1,2,4-oxadiazole (B8745197) ring resulted in a potent and selective inhibitor of human monoamine oxidase B (MAO B). nih.gov This demonstrates the utility of bioisosteric replacement in fine-tuning the pharmacological profile of indazole-based compounds.

Analysis of Dihedral Angles and their Role in Ligand-Target Interactions

While specific crystallographic or computational studies detailing the precise dihedral angles for this compound were not found, the importance of such parameters can be inferred from studies on related heterocyclic compounds. For instance, in the crystal structure of 4-[2-(4-Fluoro-phenyl)-1H-pyrrol-3-yl]pyridine, the pyrrole ring forms dihedral angles of 33.19° and 36.33° with the pyridine (B92270) and 4-fluoro-phenyl rings, respectively nih.gov. This deviation from planarity can be crucial for optimal binding, as it allows the molecule to adopt a conformation that complements the topology of the active site.

Similarly, studies on (1H-indazol-1-yl)methanol derivatives have highlighted the significance of torsion angles in their solid-state structures nih.govsemanticscholar.org. These angles dictate the orientation of substituents relative to the core indazole ring system. For a molecule like this compound, the relative orientation of the pyrrole ring will affect the presentation of potential hydrogen bond donors and acceptors, as well as hydrophobic surfaces, to the target protein. A constrained or flexible dihedral angle can impact binding affinity and selectivity. Computational methods, such as molecular dynamics simulations, are often employed to explore the conformational landscape of such molecules and to understand how changes in dihedral angles affect ligand-target interactions.

Scaffold Hopping and Molecular Hybridization Strategies

Scaffold hopping and molecular hybridization are powerful strategies in drug discovery aimed at identifying novel chemical entities with improved pharmacological profiles. nih.gov Scaffold hopping involves replacing the central core of a known active molecule with a structurally different moiety while retaining similar biological activity. nih.gov This approach can lead to compounds with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic characteristics.

In the context of indazole-containing compounds, scaffold hopping has been successfully employed to develop novel inhibitors for various therapeutic targets. For example, researchers have described efforts to develop dual inhibitors of MCL-1 and BCL-2 by scaffold hopping from an indole (B1671886) core to an indazole framework nih.govrsc.org. This strategy highlights the isosteric relationship between the indole and indazole scaffolds, suggesting that the pyrrole moiety of this compound could also be a candidate for such modifications.

Molecular hybridization, on the other hand, involves combining two or more pharmacophores from different drug molecules to create a new hybrid compound with potentially enhanced or dual activity. This strategy has been utilized in the design of various biologically active molecules. The this compound structure itself can be considered a molecular hybrid, combining the indazole and pyrrole pharmacophores. Both indazole and pyrrole rings are prevalent in numerous bioactive compounds, and their combination offers a unique chemical space for drug design.

The following table provides examples of how these strategies have been applied to indazole and pyrrole-based compounds, illustrating the potential for generating diverse chemical libraries around the this compound scaffold.

| Strategy | Original Scaffold/Pharmacophore | New Scaffold/Hybrid | Therapeutic Target (Example) |

| Scaffold Hopping | Indole | Indazole | MCL-1/BCL-2 nih.govrsc.org |

| Scaffold Hopping | Methylpyrazole | Thiazoles, Pyrroles, Pyrazines | Cannabinoid Receptor 1 nih.gov |

| Molecular Hybridization | Indazole and Piperidine/Difluorophenyl moieties | 3-(Pyrazin-2-yl)-1H-indazole derivatives | pan-Pim kinases nih.gov |

| Molecular Hybridization | Indazole and Pyrrolidine moieties | 3(S)-thiomethyl pyrrolidine-1H-indazole derivative | Not specified nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Insights for Indazole-Pyrrole Conjugates

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds.

While specific QSAR studies on this compound conjugates were not identified, numerous QSAR analyses have been performed on both indazole and pyrrole derivatives, providing valuable insights that can be extrapolated to this class of compounds.

For indazole derivatives, QSAR studies have been instrumental in understanding the structural requirements for various biological activities. For example, a QSAR analysis of indazole estrogens as selective β-estrogen receptor ligands suggested that the substitution at the 3rd position of the indazole nucleus is crucial for selectivity eurekaselect.com. Another study on indazole derivatives as HIF-1α inhibitors utilized 3D-QSAR to create steric and electrostatic maps, providing a framework for designing new inhibitors nih.gov.

Similarly, QSAR models have been developed for pyrrole-containing compounds. A study on oxadiazole-ligated pyrrole derivatives as anti-tubercular agents used 2D and 3D QSAR to identify key structural fragments required for activity researchgate.net. These studies often highlight the importance of descriptors related to molecular shape, hydrophobicity, and electronic properties.

For a hypothetical QSAR study on a series of this compound derivatives, the following descriptors would likely be important:

Topological Descriptors: These describe the connectivity of atoms in the molecule and can provide information about its size and shape.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment and partial charges, which are crucial for electrostatic interactions with the target.

Hydrophobic Descriptors: LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a common descriptor that quantifies the hydrophobicity of a molecule, which influences its ability to cross cell membranes and bind to hydrophobic pockets in proteins.

Steric Descriptors: These describe the three-dimensional bulk and shape of the molecule, which are critical for complementarity with the binding site.

The development of a robust QSAR model for indazole-pyrrole conjugates would enable the virtual screening of large compound libraries and the rational design of new derivatives with optimized activity. The insights gained from such a model would guide synthetic efforts towards more promising candidates, thereby accelerating the drug discovery process.

The table below summarizes key findings from QSAR studies on related compound classes, which could inform future QSAR analyses of this compound derivatives.

| Compound Class | QSAR Model Type | Key Findings |

| Indazole Estrogens | De novo and Hansch approach | Substitution at the R1 position of the indazole nucleus is decisive for selectivity towards the β-estrogenic receptor. eurekaselect.com |

| Indazole Derivatives as HIF-1α inhibitors | 3D-QSAR (Field and Gaussian-based) | Steric and electrostatic maps provide a framework for designing new inhibitors. nih.gov |

| Oxadiazole-ligated Pyrrole Derivatives | 2D-MLR and 3D-kNN-MFA | Identified key structural fragments required for anti-tubercular activity. researchgate.net |

Mechanism of Action Moa and Molecular Target Characterization

Molecular Interactions with Biological Targets

The interactions of indazole-based compounds with their biological targets are multifaceted, involving specific binding modes, enzymatic inhibition, and, in the case of metallodrugs, complex coordination chemistry.

Molecular docking studies of various indazole derivatives have further illuminated these interactions. For example, docking of 1H-indazole derivatives into the active site of DNA gyrase B has shown the importance of hydrogen bonding and hydrophobic interactions for potent inhibition nih.gov.

Indazole derivatives have demonstrated inhibitory activity against a range of enzymes, with their potency and specificity being highly dependent on the substitution pattern of the indazole ring. A series of 7-monosubstituted and 3,7-disubstituted indazoles have been evaluated as inhibitors of nitric oxide synthases (NOS) nih.gov. Notably, 1H-indazole-7-carbonitrile was found to be a potent inhibitor, with a preference for constitutive NOS over inducible NOS nih.gov. The inhibition of NO formation was competitive with respect to both the substrate and the cofactor, tetrahydrobiopterin (B1682763) nih.gov.

The inhibitory potential of indazole derivatives extends to other enzyme families as well. For example, certain 1H-indazole derivatives have shown potent inhibitory activity against pan-Pim kinases, with IC50 values in the nanomolar range nih.gov. The structure-activity relationship (SAR) studies of these compounds revealed that substitutions at various positions of the indazole ring significantly influence their inhibitory potency and selectivity nih.gov.

| Compound | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 82a (a 1H-indazole derivative) | Pim-1 | 0.4 | nih.gov |

| Compound 82a (a 1H-indazole derivative) | Pim-2 | 1.1 | nih.gov |

| Compound 82a (a 1H-indazole derivative) | Pim-3 | 0.4 | nih.gov |

| Compound 145 (a 1H-indazole derivative) | USP7 | 610 | nih.gov |

Indazole analogues have emerged as a novel class of antibacterial agents that target DNA gyrase, an essential bacterial enzyme nih.govnih.govresearchgate.netkisti.re.kr. DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription u-szeged.hu. Inhibition of this enzyme leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death u-szeged.hunih.gov.

The pyrrolamides, a class of compounds that include a pyrrole (B145914) moiety, are known to target DNA gyrase nih.gov. The mechanism of inhibition by these and related indazole derivatives often involves binding to the ATP-binding site of the GyrB subunit of the DNA gyrase complex nih.gov. This binding event prevents the conformational changes necessary for enzyme activity, thereby inhibiting its function. Structure-based drug design has been instrumental in the discovery of indazole derivatives with potent enzymatic and antibacterial activity nih.gov.

Indazole ligands play a critical role in the anticancer activity of ruthenium-based metallodrugs. Ruthenium complexes containing indazole ligands, such as KP1019 (indazolium trans-[tetrachloridobis(1H-indazole)ruthenate(III)]) and its sodium salt analogue NKP-1339, have shown promising preclinical and clinical activity rsc.orgnih.gov. These complexes are believed to act as prodrugs that are activated in the reductive environment of tumors rsc.org.

The indazole ligands are important for the binding of these ruthenium complexes to serum proteins like albumin and transferrin, which facilitates their transport and accumulation in tumor tissues rsc.org. The redox activity of the ruthenium center is thought to be a key aspect of their mechanism of action, leading to the disruption of the cellular redox balance and the induction of apoptosis rsc.org.

Cellular and Subcellular Mechanisms

The biological activity of 7-(1H-pyrrol-1-yl)-1H-indazole and related compounds is not only defined by their molecular interactions but also by the cellular pathways they modulate, particularly those leading to programmed cell death.